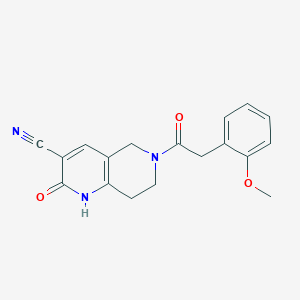
Thiomorpholine-4-carboximidamide Hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiomorpholine-4-carboximidamide Hydroiodide: is a chemical compound with the molecular formula C(5)H({12})IN(_3)S It is known for its unique structure, which includes a thiomorpholine ring substituted with a carboximidamide group and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Thiomorpholine-4-carboximidamide Hydroiodide typically begins with thiomorpholine and cyanamide.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out at room temperature with careful control of pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: Thiomorpholine-4-carboximidamide Hydroiodide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, often at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Various nucleophiles like halides or amines in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: The primary product is the reduced form of the compound, often resulting in the formation of secondary amines.
Substitution: The major products are the substituted thiomorpholine derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: Thiomorpholine-4-carboximidamide Hydroiodide is used as a catalyst in various organic reactions, including cyclization and condensation reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.
Enzyme Inhibition: The compound is studied for its ability to inhibit certain enzymes, which could be useful in developing treatments for diseases.
Industry:
Polymer Chemistry: It is used in the modification of polymers to enhance their properties, such as increasing thermal stability or altering solubility.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: Thiomorpholine-4-carboximidamide Hydroiodide inhibits specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Pathways: The compound can interfere with metabolic pathways in microorganisms, leading to their death or growth inhibition.
類似化合物との比較
Thiomorpholine: Lacks the carboximidamide group and iodide ion, making it less reactive in certain chemical reactions.
Morpholine-4-carboximidamide Hydroiodide: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness:
Thiomorpholine-4-carboximidamide Hydroiodide: is unique due to the presence of both sulfur and iodine in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
特性
IUPAC Name |
thiomorpholine-4-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVSRPLQYIROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2687727.png)

![2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2687730.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2687732.png)



![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)
![Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2687741.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(3,4-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2687742.png)



![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)
